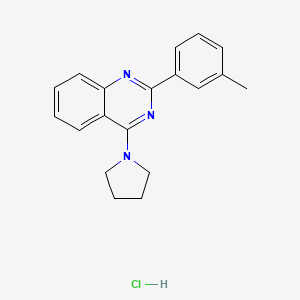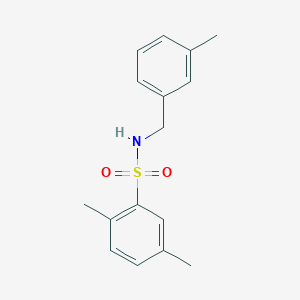![molecular formula C21H21N3O5 B4889033 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide
Descripción general
Descripción
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CFA or Compound 21 and is a potent inhibitor of the protein kinase C theta (PKCθ) enzyme.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide involves the inhibition of the PKCθ enzyme, which plays a critical role in the activation of T-cells. By inhibiting this enzyme, CFA can prevent the activation of T-cells, which can lead to the suppression of the immune response and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide have been extensively studied. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects and can be used to treat various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potency and specificity. This compound is a potent inhibitor of the PKCθ enzyme and has been shown to have minimal off-target effects. However, one of the limitations of using CFA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide. One of the most promising areas of research is the development of new cancer treatments based on the inhibition of the PKCθ enzyme. Additionally, further studies are needed to explore the potential applications of CFA in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, more research is needed to understand the potential toxic effects of this compound and to develop new strategies for minimizing its toxicity in vivo.
Conclusion:
In conclusion, 2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide is a potent inhibitor of the PKCθ enzyme with potential applications in various areas of scientific research. This compound has been extensively studied for its anti-cancer properties and has also been shown to have anti-inflammatory effects. While there are some limitations to its use in lab experiments, the potential applications of CFA make it an important area of research for the future.
Aplicaciones Científicas De Investigación
2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various areas of scientific research. One of the most important applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-28-19-9-7-16(24(26)27)12-18(19)20-10-8-17(29-20)11-14(13-22)21(25)23-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,23,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOWYXLEBVZIH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889017.png)

![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)